molecular formula C28H27FN2O3S B2930638 3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892760-18-8

3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2930638
CAS No.: 892760-18-8
M. Wt: 490.59
InChI Key: CISQUYRNVMUGKN-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-1-benzyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This complex compound features a quinolin-4-one core structure, which is substituted with a benzenesulfonyl group, a benzyl group, a fluorine atom, and a 3-methylpiperidine moiety. The integration of a piperidine ring, a common feature in pharmacologically active compounds , alongside the sulfonyl and fluorinated groups, makes this molecule a valuable scaffold for exploring structure-activity relationships (SAR), particularly in the development of inhibitors targeting enzymatic processes . Its structural profile suggests potential for interaction with various biological targets, including enzymes and receptors within the central nervous system, as seen in related sulfonamide and piperidine derivatives . Researchers can utilize this compound as a key intermediate or building block in organic synthesis or as a lead compound in the design and development of new therapeutic agents. It is supplied with guaranteed high purity and is intended for Research Use Only. Not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN2O3S/c1-20-9-8-14-30(17-20)26-16-25-23(15-24(26)29)28(32)27(35(33,34)22-12-6-3-7-13-22)19-31(25)18-21-10-4-2-5-11-21/h2-7,10-13,15-16,19-20H,8-9,14,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISQUYRNVMUGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)CC5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride and a suitable base such as pyridine.

    Benzylation: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Introduction of the Methylpiperidinyl Group:

Industrial production methods for this compound would likely involve optimization of these steps to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl and fluoro groups, using nucleophiles like amines or thiols.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to cleave specific bonds and form corresponding carboxylic acids or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in diseases like cancer or neurological disorders.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new materials and pharmaceuticals.

    Material Science: The compound’s properties can be exploited in the design of new materials with specific electronic, optical, or mechanical properties.

    Biological Research: The compound can be used in biological assays to study its effects on cellular processes, enzyme activity, and protein interactions.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on these targets, modulating their activity. For example, the benzenesulfonyl group can form hydrogen bonds with amino acid residues, while the fluoro group can participate in hydrophobic interactions. These interactions can lead to inhibition or activation of the target, resulting in downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents at N1, the sulfonyl/other groups at position 3, and the heterocyclic amine at position 7. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name N1 Substituent Position 3 Group Position 7 Heterocycle Molecular Weight Key Features
Target Compound: 3-(Benzenesulfonyl)-1-benzyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one Benzyl Benzenesulfonyl 3-Methylpiperidinyl ~509.6 High lipophilicity (benzyl + benzene sulfonyl); potential stereoselectivity
3-[(4-Chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one Methyl 4-Chlorobenzenesulfonyl 4-Methylpiperidinyl ~480.0 Increased electron-withdrawing effect (Cl); reduced steric bulk at N1
1-Butyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one Butyl 3-Methylbenzenesulfonyl Piperidinyl (unsubstituted) ~485.6 Enhanced alkyl chain flexibility; reduced basicity (unsubstituted piperidine)
3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one Propyl 3,5-Dimethylbenzenesulfonyl Morpholinyl ~458.5 Increased steric hindrance (dimethyl sulfonyl); polar morpholine oxygen
6-Fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid H Carboxylic acid 4-Methylpiperazinyl ~349.3 High polarity (carboxylic acid); potential for ionic interactions

Key Observations:

Methyl or alkyl chains (e.g., butyl, propyl) reduce steric hindrance, possibly improving synthetic accessibility .

Position 3 Modifications :

  • Benzenesulfonyl vs. 4-chlorobenzenesulfonyl : The chloro-substituted analog () may exhibit stronger electron-withdrawing effects, altering binding affinity in enzyme-active sites .
  • Carboxylic acid substituents () drastically increase polarity, favoring solubility but limiting membrane permeability .

4-Methylpiperazinyl () offers a protonatable nitrogen, useful for pH-dependent solubility or targeting cationic binding pockets .

Fluorine at Position 6 :

  • Universally retained across analogs, fluorine’s electronegativity enhances dipole interactions and metabolic stability by blocking cytochrome P450 oxidation .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s benzyl and 3-methylpiperidinyl groups may complicate synthesis compared to simpler N1-alkyl analogs (e.g., butyl or propyl) .
  • Drug-Likeness : The combination of benzyl and benzenesulfonyl groups suggests moderate-to-high logP values, necessitating formulation strategies to improve bioavailability.

Biological Activity

3-(Benzenesulfonyl)-1-benzyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its structural characteristics, synthesis, and biological activity, supported by data tables and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C22H24FN3O2S, indicating the presence of several functional groups that contribute to its biological properties. The structure comprises:

  • Quinoline core : A bicyclic structure known for various pharmacological activities.
  • Benzenesulfonyl group : Enhances solubility and reactivity.
  • Fluorine atom : Potentially increases lipophilicity and biological activity.
  • Piperidine ring : Contributes to interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:

  • Suzuki–Miyaura coupling : Used for forming carbon-carbon bonds.
  • Functionalization reactions : To introduce the sulfonyl and fluorine substituents.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities, including:

Anticancer Activity

Research suggests that this compound may possess cytotoxic effects against various cancer cell lines. Mechanisms proposed include:

  • Induction of apoptosis.
  • Cell cycle arrest at specific phases.

Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa<0.05Apoptosis induction
MCF-70.10Cell cycle arrest
A5490.20Inhibition of proliferation

Antimicrobial Properties

Compounds similar to this compound have been reported to exhibit antimicrobial activities. While specific data on this compound is limited, related quinoline derivatives have shown effectiveness against various bacterial strains.

Neuropharmacological Effects

The compound may act as an antagonist at certain neurotransmitter receptors, modulating their activity and influencing neurological pathways. This suggests potential applications in treating neurological disorders.

Case Studies

Several studies have investigated the biological activity of related compounds with similar structures:

  • Study on Quinoline Derivatives : A series of quinoline derivatives were evaluated for their anticancer properties, highlighting the importance of the sulfonamide functionality in enhancing bioactivity .
  • Mechanistic Study : Research on related piperidine compounds revealed multiple mechanisms of action, including modulation of signaling pathways involved in cell survival and apoptosis .

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